Cas no 2344685-25-0 (Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-)
Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-
- 2344679-31-6
- [(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol
- EN300-7113430
- EN300-7332048
- 2344685-25-0
- [(1s,3s)-3-(aminomethyl)-3-fluorocyclobutyl]methanol
- Rel-((1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl)methanol
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- Inchi: 1S/C6H12FNO/c7-6(4-8)1-5(2-6)3-9/h5,9H,1-4,8H2/t5-,6+
- InChI Key: VCWCTCUCWPOMBP-OLQVQODUSA-N
- SMILES: [C@@H]1(CO)C[C@](CN)(F)C1
Computed Properties
- Exact Mass: 133.090292168g/mol
- Monoisotopic Mass: 133.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 205.5±5.0 °C(Predicted)
- pka: 15.05±0.10(Predicted)
Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7332048-0.05g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 0.05g |
$912.0 | 2025-03-11 | |
| Enamine | EN300-7332048-0.1g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 0.1g |
$956.0 | 2025-03-11 | |
| Enamine | EN300-7332048-0.25g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 0.25g |
$999.0 | 2025-03-11 | |
| Enamine | EN300-7332048-0.5g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 0.5g |
$1043.0 | 2025-03-11 | |
| Enamine | EN300-7332048-1.0g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-11 | |
| Enamine | EN300-7332048-2.5g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-11 | |
| Enamine | EN300-7332048-5.0g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-11 | |
| Enamine | EN300-7332048-10.0g |
[(1r,3r)-3-(aminomethyl)-3-fluorocyclobutyl]methanol |
2344685-25-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-11 |
Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans- Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Cyclobutanemethanol, 3-(aminomethyl)-3-fluoro-, trans-
Trans-3-(Aminomethyl)-3-Fluorocyclobutanemethanol: A Comprehensive Overview
The compound CAS No. 2344685-25-0, commonly referred to as trans-3-(aminomethyl)-3-fluorocyclobutanemethanol, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of cyclobutanemethanols, which are known for their rigid ring structures and versatile functional groups. The presence of both an amino group and a fluorine atom introduces additional complexity and reactivity, making it a subject of interest in contemporary chemical research.
Recent studies have highlighted the importance of cyclobutanemethanols in drug design due to their ability to mimic certain bioactive molecules. The trans configuration of this compound ensures a specific spatial arrangement of substituents, which is crucial for its interactions with biological targets. Researchers have explored its potential as a building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry.
The synthesis of trans-3-(aminomethyl)-3-fluorocyclobutanemethanol involves multi-step processes that require precise control over stereochemistry. One notable approach involves the use of asymmetric catalysis to achieve the desired trans configuration. This method has been optimized in recent years, leading to higher yields and better enantiomeric excess, which are critical for pharmaceutical applications.
In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory techniques, including chromatography and spectroscopy. The presence of both hydroxyl and amino groups contributes to its polar nature, enhancing its ability to form hydrogen bonds with other molecules.
Recent advancements in computational chemistry have enabled researchers to predict the electronic properties and reactivity of trans-3-(aminomethyl)-3-fluorocyclobutanemethanol. Quantum mechanical calculations have revealed that the amino group acts as an electron-donating entity, while the fluorine atom introduces electron-withdrawing effects. This interplay influences the molecule's reactivity towards nucleophilic and electrophilic attacks, making it a valuable substrate in organic transformations.
The application of this compound extends beyond traditional chemistry into materials science. Its rigid cyclobutane ring can serve as a template for constructing advanced materials with tailored mechanical properties. For instance, researchers have investigated its use in polymer synthesis, where it can act as a cross-linking agent or a structural component in high-performance polymers.
In conclusion, CAS No. 2344685-25-0, or trans-3-(aminomethyl)-3-fluorocyclobutanemethanol, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic and computational methods, positions it as a promising candidate for future innovations in chemistry and pharmacology.
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